Mc-Val-Ala-PAB
CAS No.: 1870916-87-2
Cat. No.: VC0534695
Molecular Formula: C25H34N4O6
Molecular Weight: 486.569
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1870916-87-2 |
---|---|
Molecular Formula | C25H34N4O6 |
Molecular Weight | 486.569 |
IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Standard InChI | InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)/t17-,23-/m0/s1 |
Standard InChI Key | DAMSURYLURICHN-SBUREZEXSA-N |
SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
Mc-Val-Ala-PAB (CAS: 1870916-87-2) is a peptide-based cleavable linker featuring a specific chemical architecture designed for controlled drug release. The compound's full chemical name is 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}ethyl]carbamoyl}-2-methylpropyl]hexanamide . This specialized linker has been developed specifically for applications in antibody-drug conjugate technology, where selective release of cytotoxic payloads is critical.
The basic chemical properties of Mc-Val-Ala-PAB are summarized in the following table:
Structural Components and Functional Elements
Maleimidocaproyl (Mc) Group
The Maleimidocaproyl component, abbreviated as Mc, is positioned at one terminus of the linker. This functional group contains a maleimide moiety that serves as a highly selective coupling agent, facilitating the conjugation of the linker to thiol groups on proteins or antibodies . The maleimide group reacts specifically with sulfhydryl (-SH) groups through Michael addition chemistry, forming a stable thioether bond. This selective reactivity enables precise conjugation to antibodies at specific sites, typically at reduced interchain disulfide bonds or engineered cysteine residues.
Valine-Alanine (Val-Ala) Dipeptide
The Val-Ala component is a dipeptide sequence consisting of valine and alanine amino acids arranged in sequence. This peptide segment is specifically designed to be recognized and cleaved by proteolytic enzymes, particularly cathepsin B, which is highly expressed in lysosomes . The strategic inclusion of this dipeptide sequence provides selectivity in drug release, as the peptide bond is stable in circulation but is efficiently hydrolyzed upon internalization into target cells where cathepsin enzymes are abundant. This mechanism ensures that payload release occurs preferentially within target cells, minimizing systemic toxicity.
p-Aminobenzyl (PAB) Group
The p-Aminobenzyl (PAB) component functions as a self-immolative spacer within the linker structure . Following enzymatic cleavage of the Val-Ala peptide bond, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the attached drug payload. This self-immolative property is essential for efficient drug release after the initial enzymatic cleavage event, effectively serving as an amplification step in the release mechanism. The PAB group ensures complete liberation of the intact drug molecule, maintaining its full therapeutic potential.
Mechanism of Action in Drug Delivery Systems
Mc-Val-Ala-PAB operates through a precisely orchestrated sequence of events that enable targeted drug delivery. Understanding this mechanism is crucial for appreciating the compound's role in modern therapeutic approaches.
Antibody Conjugation
The initial step involves the conjugation of the Mc-Val-Ala-PAB linker to a targeting antibody via the maleimide (Mc) group. This reaction typically targets reduced cysteine residues on the antibody, forming a stable thioether bond . The resulting antibody-linker conjugate maintains the antibody's specific binding affinity for its target antigen, which is typically overexpressed on cancer cells or other disease-associated tissues.
Cellular Internalization Process
Following systemic administration, the ADC circulates until the antibody component binds to its target antigen on cell surfaces. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC complex. The endosome containing the ADC subsequently fuses with lysosomes, exposing the linker to the acidic environment (pH ~4.5-5.0) and lysosomal enzymes, particularly cathepsins . This cellular compartmentalization is critical for the selective activation of the linker.
Enzymatic Cleavage and Drug Release
Within the lysosomal environment, cathepsin B and other proteases recognize and cleave the Val-Ala peptide bond of the linker. This enzymatic cleavage initiates a cascade reaction, with the PAB group undergoing 1,6-elimination to release the active drug molecule . This controlled release mechanism ensures that the cytotoxic payload is primarily liberated within target cells, significantly reducing off-target effects and enhancing the therapeutic window.
Applications in Pharmaceutical Research
Mc-Val-Ala-PAB has found significant applications in pharmaceutical research and development, particularly in the field of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
The primary application of Mc-Val-Ala-PAB is in the development of antibody-drug conjugates for targeted cancer therapy . The linker enables the attachment of potent cytotoxic agents to specific antibodies, creating a targeted delivery system that can distinguish between healthy and cancerous cells. This selectivity significantly reduces the systemic toxicity associated with conventional chemotherapy while maintaining or enhancing therapeutic efficacy. ADCs utilizing Mc-Val-Ala-PAB or similar linkers have shown promising results in clinical trials and several have received regulatory approval for treating various cancers.
Targeted Cancer Therapeutics
Beyond traditional ADCs, Mc-Val-Ala-PAB is being explored in a range of targeted cancer therapeutic approaches. The linker technology enables the development of precision medicines that can deliver cytotoxic payloads specifically to cancer cells expressing particular surface markers . This targeting capability is particularly valuable for addressing heterogeneous cancers and overcoming resistance mechanisms that often limit the effectiveness of conventional chemotherapeutics.
Drug Delivery Research
Mc-Val-Ala-PAB serves as an important tool in fundamental drug delivery research, enabling scientists to develop and evaluate novel delivery systems with controlled release properties . The linker's well-characterized cleavage mechanism provides a reliable platform for studying drug release kinetics, cellular uptake pathways, and the impact of structural modifications on therapeutic efficacy. This research contributes to the broader field of nanomedicine and targeted delivery technologies.
Chemical Variants and Related Compounds
Several variants and related compounds of Mc-Val-Ala-PAB have been developed to address specific requirements in drug delivery applications.
Mc-Val-Ala-PAB-PNP
Mc-Val-Ala-PAB-PNP (CAS: 1639939-40-4) is a derivative that includes an additional p-nitrophenyl (PNP) group, which acts as a leaving group to aid in the conjugation process . This variant facilitates more efficient coupling to various payloads, expanding the range of therapeutic agents that can be delivered using this linker technology. The PNP group enhances the reactivity of the linker for conjugation chemistry while maintaining the core functional properties of the original Mc-Val-Ala-PAB structure.
Alternative Cleavable Linkers
Research in the field of ADC development has produced several alternative cleavable linkers that share functional similarities with Mc-Val-Ala-PAB. These include variations in the peptide sequence (such as Val-Cit instead of Val-Ala), different self-immolative spacers, and alternative conjugation chemistries . Each variant offers specific advantages in terms of stability, cleavage kinetics, or compatibility with particular payloads or antibody formats. The diversity of available linker technologies enables researchers to select the most appropriate option for specific therapeutic applications.
Current Research and Future Perspectives
The field of ADC linker technology, including research on Mc-Val-Ala-PAB, continues to evolve rapidly as researchers seek to address existing limitations and expand potential applications.
Optimization of Linker Stability
Current research efforts are focused on optimizing the stability of Mc-Val-Ala-PAB and similar linkers in circulation while maintaining efficient cleavage within target cells. This balance is critical for improving the therapeutic window of ADCs and reducing potential off-target effects. Structural modifications and alternative formulation approaches are being explored to enhance plasma stability without compromising the intracellular release mechanism.
Expanding Therapeutic Applications
While initially developed for oncology applications, the Mc-Val-Ala-PAB linker technology is being investigated for use in other therapeutic areas, including inflammatory diseases, infectious diseases, and immunological disorders. The ability to selectively deliver potent agents to specific cell types has broad potential beyond cancer treatment, opening new avenues for precision medicine approaches across multiple disease states.
Integration with Novel Targeting Modalities
Research is underway to combine Mc-Val-Ala-PAB linker technology with emerging targeting modalities beyond traditional antibodies, including antibody fragments, nanobodies, peptides, and aptamers. These novel targeting approaches may offer advantages in tissue penetration, manufacturing, or pharmacokinetic properties, potentially expanding the utility of cleavable linker technology in drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume